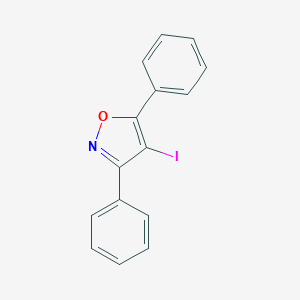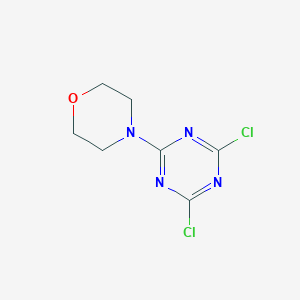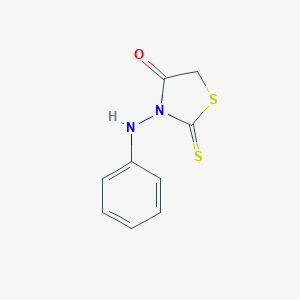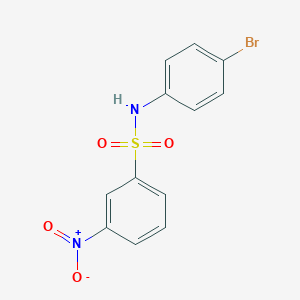
N-(4-Bromophenyl)-3-nitrobenzenesulfonamide
描述
N-(4-Bromophenyl)-3-nitrobenzenesulfonamide, also known as Bromosulfonamide, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide is not fully understood, but it is believed to involve the formation of covalent adducts with various cellular targets, including proteins and enzymes. N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can react with the thiol group of cysteine residues in proteins, leading to the formation of a sulfonamide linkage. This covalent modification can result in the inhibition or modulation of the activity of the targeted protein or enzyme.
生化和生理效应
N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been shown to exhibit various biochemical and physiological effects, depending on the targeted protein or enzyme. In cancer cells, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can inhibit the activity of carbonic anhydrase IX, leading to the reduction of tumor acidosis and hypoxia.
In PTPs, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can modulate various cellular pathways, including insulin signaling and immune response. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can inhibit the activity of PTPs involved in the regulation of glucose homeostasis, leading to the improvement of insulin sensitivity.
实验室实验的优点和局限性
N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be easily synthesized and purified, making it a readily available tool for various applications.
However, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide also has some limitations, including its potential toxicity and side effects. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can react with various cellular targets, leading to off-target effects and potential interference with other cellular pathways.
未来方向
N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has several potential future directions, including its application in drug discovery and development, materials science, and chemical biology. In drug discovery, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a lead compound for the development of novel anticancer agents and enzyme inhibitors. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a tool for the identification and validation of new cellular targets.
In materials science, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be further explored for the synthesis of functional materials with tunable properties, including porosity, selectivity, and stability. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a building block for the synthesis of new classes of materials, including MOFs and COFs.
In chemical biology, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a tool for the study of various cellular pathways and processes, including protein modification, enzyme inhibition, and cellular signaling. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a chemical probe for the identification and characterization of new cellular targets and pathways.
Conclusion:
In conclusion, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide is a unique chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide exhibits potent anticancer activity, enzyme inhibition, and cellular modulation, making it a valuable tool for various lab experiments. However, further research is needed to fully understand the mechanism of action and potential side effects of N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide, as well as its potential future directions.
合成方法
N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be synthesized through the reaction between 4-bromonitrobenzene and benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of a yellowish crystalline solid, which can be further purified through recrystallization.
科学研究应用
N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that plays a crucial role in tumor growth and metastasis.
In biochemistry, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been used as a tool to study the role of protein tyrosine phosphatases (PTPs) in various cellular processes, including cell signaling and metabolism. N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been shown to selectively inhibit the activity of PTPs, which can lead to the modulation of various cellular pathways.
In materials science, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can act as a linker between metal ions or organic molecules, leading to the formation of highly porous and tunable materials.
属性
IUPAC Name |
N-(4-bromophenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOAJDGJGZLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344648 | |
| Record name | N-(4-Bromophenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-3-nitrobenzenesulfonamide | |
CAS RN |
6126-42-7 | |
| Record name | N-(4-Bromophenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




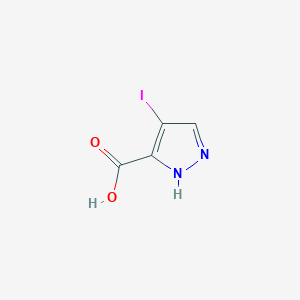
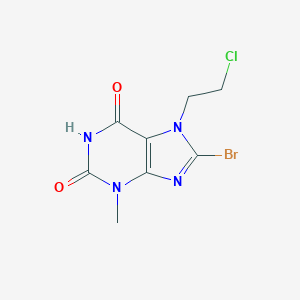
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)


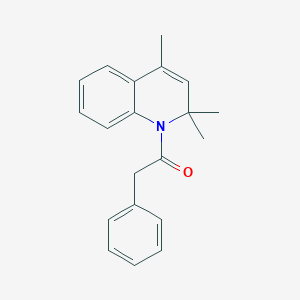
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
